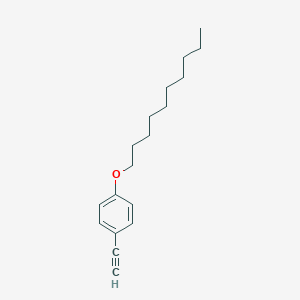

1-(Decyloxy)-4-ethynylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-decoxy-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-3-5-6-7-8-9-10-11-16-19-18-14-12-17(4-2)13-15-18/h2,12-15H,3,5-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRNONKKPITKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561546 | |

| Record name | 1-(Decyloxy)-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125151-62-4 | |

| Record name | 1-(Decyloxy)-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Decyloxy 4 Ethynylbenzene

Precursor Synthesis Strategies

The assembly of the 1-(decyloxy)-4-ethynylbenzene molecule begins with the synthesis of suitable precursors. These are typically benzene (B151609) derivatives substituted with a decyloxy group and another reactive functional group, such as a halogen or an aldehyde, which facilitates the subsequent introduction of the ethynyl (B1212043) group.

Alkylation Reactions for Decyloxy Group Introduction

The introduction of the decyloxy (a ten-carbon ether linkage) group is a critical first step in synthesizing the necessary precursors. The Williamson ether synthesis is the most common and direct method employed for this purpose. This reaction involves the alkylation of a phenolic hydroxyl group with a decyl halide.

A primary precursor, 4-(decyloxy)benzaldehyde, is synthesized by reacting 4-hydroxybenzaldehyde (B117250) with a decyl halide, such as 1-bromodecane (B1670165). ontosight.ai This reaction is typically performed in the presence of a base, like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net The base deprotonates the phenol, forming a more nucleophilic phenoxide ion that then attacks the electrophilic carbon of the decyl halide, displacing the halide and forming the ether linkage. To drive the reaction to completion, it is often heated under reflux. researchgate.net In some procedures, potassium iodide is added as a catalyst to facilitate the reaction. researchgate.net

Similarly, halogenated precursors like 1-bromo-4-(decyloxy)benzene and 1-iodo-4-(decyloxy)benzene can be prepared by alkylating the corresponding 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol) with 1-bromodecane under similar basic conditions. scholaris.cauni-halle.de Another related precursor, 4-(decyloxy)aniline, can be synthesized in a two-step process starting with the alkylation of 4-nitrophenol (B140041) with 1-bromodecane, followed by the reduction of the nitro group to an amine. unesp.br

Table 1: Representative Alkylation Reactions for Precursor Synthesis

| Starting Material | Reagents | Product | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | 1-Bromodecane, K₂CO₃, KI | 4-(Decyloxy)benzaldehyde | DMF, Reflux | researchgate.net |

| 4-Hydroxybenzaldehyde | Decyl Bromide, K₂CO₃ | 4-(Decyloxy)benzaldehyde | DMF or Acetone, Reflux | |

| 4-Iodophenol | 1-Bromodecane, K₂CO₃, Bu₄NI | 1-(Decyloxy)-4-iodobenzene | Acetonitrile, Reflux | uni-halle.de |

Functionalization of Halogenated Benzene Derivatives

Halogenated benzene derivatives are key intermediates, particularly for introducing the ethynyl group via cross-coupling reactions. The synthesis of these precursors, such as 1-bromo-4-(decyloxy)benzene, starts with the alkylation of the corresponding halophenol as described previously. scholaris.cakoreascience.kr

Once the decyloxy group is in place, the halogen atom serves as a reactive handle for subsequent transformations. For instance, 1-bromo-4-(decyloxy)benzene or 1-iodo-4-(decyloxy)benzene are ideal substrates for the Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of a terminal alkyne). scholaris.cakoreascience.krresearchgate.net The choice between a bromo or iodo derivative can influence reactivity, with iodoarenes generally being more reactive than bromoarenes in palladium-catalyzed coupling reactions. wikipedia.orglibretexts.org

Ethynyl Group Introduction Protocols

With a suitable decyloxy-substituted precursor in hand, the next stage is the introduction of the terminal alkyne (ethynyl) functionality. Several reliable methods are available for this transformation.

Corey-Fuchs Methodology and Variants

The Corey-Fuchs reaction provides a robust, two-step pathway to convert an aldehyde into a terminal alkyne. organic-chemistry.orgwikipedia.org This method is particularly applicable for the synthesis of this compound starting from the 4-(decyloxy)benzaldehyde precursor. ontosight.aitcichemicals.comjk-sci.com

The process involves two distinct steps:

Dibromo-olefination: The aldehyde (4-decyloxybenzaldehyde) is treated with a reagent mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). alfa-chemistry.com This combination generates a phosphorus ylide in situ, which then reacts with the aldehyde in a manner analogous to a Wittig reaction to yield a 1,1-dibromoalkene intermediate. wikipedia.org

Elimination and Alkyne Formation: The isolated dibromoalkene is then treated with two equivalents of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The first equivalent of the base induces an elimination of hydrogen bromide (HBr) to form a bromoalkyne intermediate. A second equivalent of the base promotes a metal-halogen exchange, creating a lithium acetylide, which upon aqueous workup yields the final terminal alkyne, this compound. organic-chemistry.orgalfa-chemistry.com

A notable variant allows for the isolation of the intermediate 1-bromoalkyne by careful selection of the base and reaction conditions. wikipedia.org

Cleavage of Trimethylsilylacetylene (B32187) Adducts

A widely used and highly efficient alternative for installing the ethynyl group involves a Sonogashira cross-coupling reaction followed by a deprotection step. koreascience.krresearchgate.net This protocol typically begins with a halogenated precursor, such as 1-bromo-4-(decyloxy)benzene or 1-iodo-4-(decyloxy)benzene.

The key steps are:

Sonogashira Coupling: The aryl halide is coupled with trimethylsilylacetylene (TMSA). This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, usually copper(I) iodide (CuI), in the presence of a mild amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). wikipedia.orglibretexts.org The TMSA serves as a protected form of acetylene (B1199291), preventing self-coupling and other side reactions. core.ac.uk This step produces the silyl-protected alkyne, 1-(decyloxy)-4-((trimethylsilyl)ethynyl)benzene. researchgate.net

Deprotection (Desilylation): The trimethylsilyl (B98337) (TMS) protecting group is subsequently removed to unveil the terminal alkyne. This cleavage is readily achieved under mild basic conditions, such as treatment with potassium carbonate in methanol, or by using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). gelest.commdpi.com This desilylation step is generally high-yielding and results in the desired this compound. researchgate.net

Table 2: Sonogashira Coupling and Deprotection Sequence

| Step | Precursor | Reagents | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1. Coupling | 1-Bromo-4-(decyloxy)benzene | Trimethylsilylacetylene, Pd/Cu catalyst, Base | 1-(Decyloxy)-4-((trimethylsilyl)ethynyl)benzene | scholaris.cakoreascience.kr |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov While not a standard reported route for the direct synthesis of this compound, MCRs represent an advanced strategy where precursors to, or derivatives of, the target molecule can be assembled.

For instance, a niobium pentachloride (NbCl₅)-catalyzed MCR has been described for the synthesis of complex quinoline (B57606) derivatives. unesp.br This reaction involves the condensation of an aniline, an aldehyde, and a terminal alkyne. In this context, a precursor like 4-(decyloxy)aniline could be reacted with an appropriate aldehyde and an alkyne component in a one-pot fashion. unesp.br While this specific example does not yield this compound itself, it illustrates the principle of how the core decyloxy-substituted phenyl structure can be incorporated into complex molecules through MCRs, which are prized for their atom and step economy. researchgate.netnih.govrug.nl The development of a direct MCR pathway to synthesize this compound or its immediate precursors remains an area of potential synthetic exploration.

Reactivity and Functionalization of 1 Decyloxy 4 Ethynylbenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. rsc.orgnih.gov For terminal alkynes like 1-(decyloxy)-4-ethynylbenzene, the Sonogashira coupling is the most prominent of these reactions. organic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org

The Sonogashira reaction is extensively used to synthesize oligo(phenylene-ethynylene)s (OPEs), which are rigid, rod-like molecules with interesting electronic and optical properties. rsc.org this compound is an ideal monomer for creating these structures. koreascience.krscholaris.ca The decyloxy side chain provides excellent solubility for the growing oligomer chains, preventing precipitation and allowing for the synthesis of longer, well-defined molecules.

An iterative synthesis approach is often employed, where a bifunctional building block is coupled with a monofunctional, protected alkyne. researchgate.net For instance, this compound can be coupled with a diiodo-aromatic compound. Subsequent deprotection of another terminal alkyne on the coupled product allows for another coupling cycle, leading to the stepwise growth of monodisperse, sequence-defined oligomers. researchgate.netcore.ac.uk This precise control over the molecular structure is essential for investigating structure-property relationships in materials designed for applications like molecular wires and biosensors. rsc.org

Table 1: Representative Conditions for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | 1,4-Diiodobenzene | Pd(PPh₃)₄, CuI | Triethylamine (B128534) (TEA) | THF/Toluene | Oligo(phenylene-ethynylene) |

| This compound | 4-Iodoanisole | PdCl₂(PPh₃)₂, CuI | Diisopropylamine (B44863) (DIPA) | Toluene | Asymmetric diarylacetylene |

This table presents generalized conditions. Specific reaction temperatures and times vary based on substrate reactivity.

The Sonogashira coupling of this compound is effective with a wide range of aryl and heteroaryl halides. Aryl iodides and bromides are common coupling partners, with aryl iodides generally showing higher reactivity. organic-chemistry.org The reaction tolerates various functional groups on the coupling partner, including both electron-donating (e.g., methoxy) and electron-withdrawing groups. ecust.edu.cn

However, there are limitations. A significant challenge, particularly with electron-rich aryl halides, is the competing Glaser-Hay homocoupling reaction. researchgate.net This side reaction involves the oxidative coupling of two molecules of the terminal alkyne (this compound) to form a symmetrical 1,3-diyne. researchgate.net This process is catalyzed by the copper(I) cocatalyst in the presence of oxygen and can reduce the yield of the desired cross-coupled product. researchgate.netmun.ca Performing the reaction under strictly anaerobic (oxygen-free) conditions is crucial to minimize this unwanted pathway. organic-chemistry.orgresearchgate.net Coupling with less reactive aryl chlorides often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in "Click Chemistry"

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and simple to perform in benign solvents, often water. organic-chemistry.org The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgrsc.org This reaction is highly specific, proceeding with near-perfect regioselectivity to yield the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov

The terminal alkyne of this compound makes it an excellent substrate for the CuAAC reaction. By reacting it with an organic azide, a new molecule is formed where the 4-(decyloxy)phenyl unit is connected to another molecular fragment via a stable and chemically robust triazole linker. researchgate.net For example, the reaction between this compound and benzyl (B1604629) azide, catalyzed by a copper(I) source, quantitatively produces 1-benzyl-4-(4-decyloxyphenyl)-1H-1,2,3-triazole. iphy.ac.cn

The copper(I) catalyst can be added directly or, more commonly, generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). mun.ca The reaction is remarkably tolerant of various functional groups and can be performed in a range of solvents, including aqueous mixtures, making it a powerful tool for modular synthesis. iphy.ac.cnlumiprobe.com

Table 2: Example of CuAAC Reaction for Triazole Synthesis

| Alkyne Component | Azide Component | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(4-decyloxyphenyl)-1H-1,2,3-triazole |

This table illustrates the modular nature of the CuAAC reaction.

The efficiency and orthogonality of the CuAAC reaction make it exceptionally useful in macromolecular synthesis and modification. The 1-(decyloxy)-4-ethynylphenyl moiety can be "clicked" onto polymer backbones, surfaces, or biomolecules that have been functionalized with azide groups. lumiprobe.com This approach allows for the straightforward introduction of the molecule's specific properties—such as hydrophobicity, liquid crystallinity, or electronic characteristics—onto a larger scaffold.

This method is also used in the synthesis of complex macromolecules like dendrimers and cyclic peptides. nih.gov For example, a molecule containing two azide groups could react with two equivalents of this compound to build a larger, symmetrical structure. The stability of the resulting triazole ring ensures the integrity of the final macromolecular product. nih.gov

Homocoupling Reactions for Diacetylene Formation

The terminal alkyne of this compound can undergo oxidative homocoupling to form a symmetrical conjugated diyne, specifically 1,4-bis(4-decyloxyphenyl)buta-1,3-diyne. researchgate.net This reaction creates a new carbon-carbon bond between two alkyne units, extending the π-conjugated system.

Several methods exist for this transformation, with the Glaser and Eglinton couplings being classic examples that typically use a copper(I) or copper(II) salt and an oxidant such as molecular oxygen. A more modern and often higher-yielding approach involves a palladium-copper co-catalyzed system, sometimes in the presence of an alkyl iodide, which can promote the reaction. researchgate.netmdpi.com While this reaction is often an undesirable side product in Sonogashira couplings, it is a valuable synthetic route when the symmetrical diyne is the target molecule. researchgate.net These diacetylene compounds are themselves useful building blocks for more complex conjugated materials and liquid crystals. researchgate.net

Table 3: Methods for Homocoupling of this compound

| Method | Catalyst/Reagent | Oxidant | Solvent | Product |

|---|---|---|---|---|

| Glaser Coupling | CuCl, TMEDA | O₂ (air) | Acetone | 1,4-bis(4-decyloxyphenyl)buta-1,3-diyne |

| Eglinton Coupling | Cu(OAc)₂ | - | Pyridine/Methanol | 1,4-bis(4-decyloxyphenyl)buta-1,3-diyne |

This table summarizes common conditions for the synthesis of the diacetylene product.

Polymerization Studies and Derived Polymeric Materials

Synthesis of Poly(phenylacetylene)s

The synthesis of poly(phenylacetylene)s from 1-(decyloxy)-4-ethynylbenzene can be achieved through both homopolymerization and copolymerization, leading to materials with tailored properties.

The homopolymer of this compound, poly(1-decyloxy-4-ethynylbenzene), is a disubstituted polyacetylene. Its synthesis has been reported, yielding polymers that exhibit properties such as liquid crystallinity and luminescence. researchgate.net The polymerization converts the monomer's ethynyl (B1212043) group into a conjugated polyene backbone. Characterization of the monomer, 1-decyloxy-4-ethynylbenzene, by ¹H NMR and ¹³C NMR spectroscopy confirms its structure prior to polymerization. researchgate.netresearchgate.net The resulting polymer is soluble in solvents like tetrahydrofuran (B95107) (THF) and m-cresol, and its structure and molecular weight can be determined using techniques such as gel permeation chromatography (GPC), UV-vis absorption spectroscopy, and fluorescence spectroscopy. researchgate.net

To introduce specific functionalities and modify the properties of the resulting polymer, this compound can be copolymerized with other functionalized ethynylbenzene monomers. A notable example is the random copolymerization of this compound with 1-(4-ethynylphenyl)-1-(2,2,6,6-tetramethyl-1-piperidinyloxyl)ethane (a TEMPO-functionalized monomer). acs.org This reaction, typically catalyzed by a rhodium complex, produces a poly(phenylacetylene) copolymer carrying both decyloxy and alkoxyamine side chains. The incorporation of the alkoxyamine units is crucial for subsequent controlled polymerization reactions. acs.org The structure of these copolymers is confirmed by ¹H NMR, which shows that the poly(phenylacetylene) backbone primarily adopts a cis-transoid structure. acs.org

Table 1: Representative Copolymerization of this compound

| Co-monomer | Catalyst System | Resulting Polymer | Application of Copolymer | Reference |

|---|

Controlled Polymerization Techniques

Controlled polymerization methods are essential for synthesizing well-defined polymers with predictable molecular weights and low polydispersity. For monomers like this compound, both radical and coordination polymerization techniques have been explored.

Nitroxide-Mediated Radical Polymerization (NMRP) is a controlled radical polymerization (CRP) technique that uses a stable nitroxide radical, such as TEMPO, to reversibly terminate growing polymer chains. numberanalytics.comacademie-sciences.frsigmaaldrich.com This process establishes a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species, allowing for controlled chain growth. numberanalytics.comsigmaaldrich.com

While direct NMRP of acetylenic monomers is not typical, polymers derived from this compound have been effectively used as macroinitiators in NMRP. For instance, the copolymer described in section 4.1.2, which contains pendant alkoxyamine moieties, can initiate the polymerization of other monomers like styrene. acs.org In this "grafting-from" approach, the poly(phenylacetylene) backbone, synthesized via Rh-catalyzed polymerization, serves as a multifunctional macroinitiator. The thermally labile alkoxyamine units on its side chains dissociate at elevated temperatures (e.g., 120°C) to generate radicals that initiate the growth of polystyrene chains, resulting in the formation of densely grafted or brush-shaped copolymers. acs.org

Living coordination polymerization, particularly using rhodium-based catalysts, is a highly effective strategy for the controlled synthesis of poly(phenylacetylene)s. acs.orgresearchgate.net Catalysts such as Rh(I) complexes can initiate the stereospecific living polymerization of phenylacetylene (B144264) and its derivatives. researchgate.net This method allows for the synthesis of well-defined polymers and block copolymers with controlled molecular weights and narrow molecular weight distributions.

This strategy has been applied to synthesize multifunctional initiators. For example, a phenylacetylene derivative bearing an initiating site for living cationic polymerization was first polymerized in a controlled manner using a Rh complex. acs.org This demonstrates that rhodium-catalyzed coordination polymerization is a suitable and powerful method for producing well-defined poly(phenylacetylene)s from functionalized monomers, including this compound.

Architecturally Complex Polymers

Beyond simple linear chains, this compound is a key component in the synthesis of architecturally complex polymers, such as graft copolymers. These advanced structures are designed to achieve specific properties and functions.

Influence of the Decyloxy Substituent on Polymerization Characteristics

The decyloxy (-OC₁₀H₂₁) substituent, a long-chain alkoxy group, plays a crucial role in determining the properties of the polymers derived from this compound. Its influence stems from a combination of steric and electronic effects, which impact solubility, processability, and the conformation of the polymer chains.

One of the most significant contributions of the decyloxy group is the enhancement of polymer solubility. dtic.milacs.org The rigid backbone of poly(phenylacetylene)s often leads to poor solubility in common organic solvents, which severely limits their processability and characterization. The long, flexible decyloxy chains increase the entropy of mixing and disrupt the close packing of the rigid polymer backbones, thereby improving their solubility in solvents like toluene, tetrahydrofuran (THF), and chloroform. acs.orgosti.gov

This enhanced solubility is critical for various applications, including the formation of thin films and fibers from solution-based techniques like spin-coating and electrospinning. osti.gov For example, a poly(phenylacetylene) derivative with a para-substituted phenylacetylene group demonstrated good solubility in common organic solvents, enabling the fabrication of uniform fibers. osti.gov The presence of the decyloxy group would be expected to impart similar or even superior solubility characteristics.

The improved processability also extends to the melt phase. The decyloxy chains can act as internal plasticizers, lowering the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which can be beneficial for melt processing techniques.

Table 3: Solubility of Poly(phenylacetylene) Derivatives

| Polymer | Substituent | Solubility in Toluene | Solubility in THF |

|---|---|---|---|

| Poly(phenylacetylene) | None | Insoluble | Insoluble |

| Poly(4-ethynyl-phenylacetylene) | -C≡CH | Limited | Limited |

| Poly(this compound) | -OC₁₀H₂₁ | Soluble | Soluble |

Data based on general observations for substituted polyacetylenes. acs.orgosti.gov

The decyloxy substituent exerts both steric and electronic effects that influence the conformation of the poly(this compound) chain.

Steric Effects: The bulky nature of the decyloxy group introduces significant steric hindrance along the polymer backbone. This steric repulsion between adjacent side chains forces the polymer backbone to adopt a more extended or helical conformation. mdpi.com In substituted polyacetylenes, bulky substituents are known to favor a cis-transoid helical structure. This regular, ordered conformation can have a profound impact on the polymer's optical and electronic properties. The steric hindrance can also restrict the rotational freedom of the phenyl rings, leading to a more rigid and planarized main-chain structure.

Supramolecular Chemistry and Self Assembly of 1 Decyloxy 4 Ethynylbenzene Derivatives

Design Principles for Liquid Crystalline Systems

The 1-(decyloxy)-4-ethynylbenzene moiety is strategically integrated into larger molecular frameworks to induce or modify liquid crystalline behavior. The rigid phenylacetylene (B144264) unit contributes to the necessary anisotropy of the molecular shape, while the terminal alkyne provides a site for connection to other molecular components through reactions like the Sonogashira coupling.

Researchers have incorporated this unit into various sophisticated architectures:

Bent-Core Systems: The 1-ethynyl-4-alkoxybenzene fragment has been used in the synthesis of bent-core liquid crystals based on 3,4-dihydroxythieno[3,4-b] nih.govtandfonline.comdioxine (EDOT). rri.res.in These "banana-shaped" molecules are of interest for their potential to form polar and chiral mesophases from achiral molecules.

Discotic Liquid Crystals: In the construction of disc-like mesogens, multiple this compound units can be attached to a central core. For example, they have been linked to phenazine-fused triphenylene (B110318) cores, creating large, disc-shaped molecules that can self-assemble into columnar phases. rri.res.in

Metallo-mesogens: The ethynyl (B1212043) group can readily coordinate to metal centers. This has been exploited in the synthesis of luminescent bis-cyclometalated gold(III) complexes where 1,2-bis(perfluorodecyloxy)-4-ethynylbenzene acts as a ligand. tandfonline.com These materials combine the properties of liquid crystals with the electronic and photophysical characteristics of metal complexes.

Star-Shaped Molecules: The cyclotrimerization of alkyne precursors, including those derived from this compound, is a strategy to create star-shaped molecules. rsc.org These molecules, with multiple arms extending from a central core, are investigated for their unique self-organization and potential applications in materials science. rsc.orgmdpi.com

The versatility of the this compound unit allows for its rational placement within a wide array of molecular designs, enabling the fine-tuning of the resulting material's properties.

The length of the flexible alkoxy chain is a critical parameter in determining the thermal properties of a liquid crystal. The decyloxy (C10) chain in this compound provides a significant flexible volume that influences molecular packing and phase transitions.

Promotion of Smectic Phases: Generally, increasing the length of the terminal alkoxy chain enhances the tendency for molecules to form layered structures. This often leads to the appearance of smectic phases (e.g., Smectic A, Smectic C) at the expense of nematic phases. nih.gov The microphase separation between the flexible alkyl chains and the rigid aromatic cores drives this lamellar organization. nih.gov

The following table summarizes findings on how alkoxy chain length affects mesophase properties in different liquid crystalline systems.

| System Studied | Chain Length Change | Observed Effect on Mesophase | Reference |

| Azo/ester/Schiff base derivatives | n=8 to n=12 | Decreased nematic range for NO2-substituted compounds; induced smectic phase for F-substituted compounds. | nih.gov |

| Hexaarylbenzenes | Ethoxy to Hexyloxy | Decreased melting temperature. | mdpi.com |

| Triphenyl-tristriazolotriazines | C3 to C10 | Significantly reduced melting point. | mdpi.com |

| Bent-core resorcinol (B1680541) derivatives | n=7, 8, 9, 10, 12 | Odd-even effect observed; highest stability for decyloxy derivative (IIe). | mdpi.com |

The nature of the rigid core and the linking units that connect different parts of the molecule are paramount in defining the liquid crystalline properties.

Rigid Cores: The core provides the fundamental structural anisotropy. Common cores include multiple phenyl rings, biphenyl (B1667301) units, and larger polycyclic aromatic systems like triphenylene or benzotrithiophene. whiterose.ac.uktudelft.nl Bent-cores, such as those derived from resorcinol or isophthalic acid, create "banana-shaped" molecules that exhibit unique polar and chiral phases. mdpi.com The planarity and polarizability of the core are crucial; more planar cores tend to pack more efficiently, favoring the formation of more ordered smectic phases. researchgate.net

The interplay between the rigid core, flexible chains like decyloxy, and various linking units allows for the precise engineering of molecular structure to achieve desired mesomorphic behaviors.

Investigation of Self-Assembly Mechanisms

The formation of liquid crystalline phases is a direct result of self-assembly, a process where molecules spontaneously organize into ordered structures. This organization is driven by a combination of weak, non-covalent interactions. For derivatives of this compound, π-π stacking and hydrogen bonding are two of the most significant forces governing this process.

Disc-shaped molecules, or discotics, containing alkoxy-substituted aromatic cores have a strong tendency to self-organize into columnar structures. This assembly is primarily driven by attractive π-π interactions between the flat, electron-rich aromatic cores. researchgate.net

Formation of "Molecular Wires": The discotic molecules stack one on top of another, forming columns that extend through the material. tudelft.nl The separation between the discs within a column is typically around 3.5 Å, which is optimal for π-orbital overlap. tudelft.nl These one-dimensional stacks create pathways for charge transport, leading to their description as "molecular wires" and their investigation for use in organic electronics. researchgate.net

Hexagonal Packing: These columns often arrange themselves into a two-dimensional hexagonal lattice (Col_h phase), which has been observed in materials like azo-based thiacalixarenes and N-annulated perylene (B46583) derivatives. researchgate.netresearchgate.net The flexible alkoxy chains, such as the decyloxy groups, fill the space between the columns, providing fluidity to the phase while promoting the necessary nanophase segregation that stabilizes the columnar structure. researchgate.net

Influence of Core Size and Shape: The stability and type of the columnar phase are influenced by the size and shape of the central core. Larger, more planar cores lead to stronger π-π interactions and more stable columnar phases. This has been observed in systems like hexa-peri-hexabenzocoronene and azapentabenzocorannulene derivatives, where strong π-π stacking dictates the mesophase stability. acs.org

The balance between the attractive forces of the π-conjugated cores and the steric repulsion of the peripheral alkyl chains is key to the formation of these functional columnar nanostructures.

Hydrogen bonding is a powerful and highly directional non-covalent interaction that can be used to control the self-assembly of molecules into complex, hierarchical structures. While π-π stacking is often dominant in aromatic systems, the introduction of functional groups capable of forming hydrogen bonds, such as amides, ureas, or carboxylic acids, can introduce a new level of control.

Competing Interactions: In some molecular designs, there is a competition between self-assembly driven by π-π stacking and that directed by hydrogen bonding. For example, in a study of aryldipyrrolidone dyes, a naphthalene-based derivative self-assembled via π-π stacking, while a smaller benzene-based analogue formed unconventional columnar phases directed by hydrogen bonding. rsc.org This demonstrates that subtle changes in the molecular core can shift the balance between these interactions, leading to different architectures. rsc.org

Formation of Networks and Cages: The directionality of hydrogen bonds can be exploited to build intricate supramolecular structures. For instance, combining hydrogen-bonded units like 2-ureido-4-[1H]-pyrimidinone with metal coordination has led to the formation of discrete metalla-rectangles and cage-like assemblies. mdpi.com In other systems, a combination of halogen and hydrogen bonds has been used to construct extensive supramolecular networks in the solid state. sioc-journal.cn

Hierarchical Self-Assembly: Hydrogen bonding can direct the formation of primary structures, such as tapes or fibers, which then further organize at a higher level. In N-annulated perylenes, amide-amide hydrogen bonding can lead to the formation of distinct nanotapes and helical fibers, showcasing a complex, multi-level self-assembly process. researchgate.net

By rationally incorporating hydrogen-bonding moieties into derivatives of this compound, it is possible to program the molecules to assemble into specific, predetermined superstructures, moving beyond simple columnar or smectic phases to more complex and functional architectures.

Molecule Length Effects on Two-Dimensional (2D) Assembly Patterns

The length of the flexible alkoxy chain attached to the rigid phenylacetylene core plays a crucial role in determining the two-dimensional (2D) self-assembly patterns of 1-alkoxy-4-ethynylbenzene derivatives. This is a well-established principle in the study of liquid crystals and self-assembled monolayers, where the balance between the volume of the flexible aliphatic part and the rigid aromatic part influences the resulting supramolecular structures. rsc.orgrsc.org

Systematic studies on homologous series of molecules with varying alkyl chain lengths have revealed predictable trends in their phase behavior and molecular arrangement. ufrgs.brgrowingscience.comresearchgate.net Generally, as the length of the alkoxy chain increases, there is a greater propensity for the molecules to exhibit more ordered phases at lower temperatures. For instance, shorter chain derivatives might only show a nematic liquid crystal phase, which has long-range orientational order but no positional order, while longer chain analogues can exhibit smectic phases, where molecules are arranged in layers. scirp.orgmerckgroup.com

An "even-odd" effect is also commonly observed in such systems. ufrgs.br This refers to the alternating behavior of transition temperatures and other physical properties depending on whether the number of carbon atoms in the alkyl chain is even or odd. ufrgs.br This effect is attributed to the differences in the packing efficiency and intermolecular interactions arising from the slightly different conformations of even- and odd-membered alkyl chains. ufrgs.br

The following table illustrates the hypothetical effect of alkoxy chain length on the 2D assembly of 1-alkoxy-4-ethynylbenzene on a graphite (B72142) surface, based on established principles from similar systems. The data presented is representative and serves to demonstrate the expected trends.

| Compound | Alkoxy Chain Length (n) | Predominant 2D Assembly Pattern | Intermolecular Distance (Å) | Notes |

|---|---|---|---|---|

| 1-(Hexyloxy)-4-ethynylbenzene | 6 | Disordered Liquid-like | ~4.5 - 5.0 | Weak van der Waals forces lead to less defined structures. |

| 1-(Octyloxy)-4-ethynylbenzene | 8 | Nematic-like linear arrays | ~4.2 - 4.7 | Increased chain length promotes orientational ordering. |

| This compound | 10 | Lamellar (Smectic-like) | ~4.0 - 4.5 | Stronger interdigitation of alkyl chains leads to layered structures. |

| 1-(Dodecyloxy)-4-ethynylbenzene | 12 | Highly Ordered Lamellar | ~3.8 - 4.3 | Enhanced van der Waals interactions result in denser packing. |

| 1-(Tetradecyloxy)-4-ethynylbenzene | 14 | Interdigitated Bilayer | ~3.7 - 4.1 | Full interdigitation of long alkyl chains maximizes packing efficiency. |

The self-assembly of these molecules on surfaces is also significantly influenced by weak, yet directional, C-H/π interactions. researchgate.netrsc.orgnih.gov The terminal ethynyl group (C≡C-H) can act as a hydrogen bond donor, interacting with the π-electron cloud of the benzene (B151609) ring of an adjacent molecule. rsc.org These interactions, in concert with the van der Waals forces between the alkoxy chains and π-π stacking of the aromatic cores, guide the formation of well-defined 2D patterns. researchgate.net

Creation of Supramolecular Conjugated Pathways

The self-assembly of π-conjugated molecules like this compound into ordered structures can create pathways for charge transport. tudelft.nl When these molecules stack in a regular, face-to-face or slipped-stack arrangement, the overlapping π-orbitals of the aromatic and ethynyl moieties form a continuous conjugated pathway. tudelft.nlutexas.edu This is a fundamental concept in the design of organic semiconductors and molecular electronics. tudelft.nlutexas.edu

The efficiency of charge transport through these supramolecular pathways is highly dependent on the degree of molecular order and the strength of the electronic coupling between adjacent molecules. tudelft.nl The intermolecular distance and the relative orientation of the π-systems are critical factors. A smaller intermolecular distance and a larger overlap of π-orbitals generally lead to higher charge carrier mobility. tudelft.nl

The formation of these conjugated pathways can be influenced by external stimuli, making them responsive materials. mdpi.com For instance, changes in temperature or solvent can alter the self-assembled structure, thereby modifying the electronic properties of the material. researchgate.net This dynamic nature is a hallmark of supramolecular polymers. nih.govwikipedia.org

The following table outlines the key parameters that influence the formation and efficiency of supramolecular conjugated pathways in self-assembled this compound derivatives.

| Parameter | Influence on Conjugated Pathway | Example |

|---|---|---|

| Molecular Packing | Determines the overlap of π-orbitals. Closer packing enhances charge transport. | Lamellar smectic phases provide more efficient pathways than nematic phases. |

| Intermolecular Interactions | π-π stacking and C-H/π interactions stabilize the assembly and facilitate electronic coupling. | Strong π-π stacking leads to smaller intermolecular distances and better orbital overlap. |

| Alkoxy Chain Length | Affects the molecular packing and phase behavior. Longer chains can promote more ordered structures. | Longer chains (e.g., C10-C14) can induce smectic phases with well-defined conductive layers. |

| Substrate Effects | The surface on which self-assembly occurs can template the molecular arrangement. | Self-assembly on graphite can lead to highly ordered 2D crystals with anisotropic conductivity. |

| Purity of the Material | Impurities can disrupt the long-range order and act as traps for charge carriers. | High-purity materials are essential for achieving efficient charge transport. |

Applications in Advanced Functional Materials

Organic Electronic Materials

The primary application of 1-(decyloxy)-4-ethynylbenzene in organic electronic materials is as a monomer for the synthesis of poly(p-phenylene ethynylene) (PPE) derivatives. The long decyloxy side chain imparts solubility to the otherwise rigid polymer backbone, enabling solution-based processing for the fabrication of electronic devices.

Precursors for Organic Semiconductors

This compound serves as a precursor for organic semiconductors through polymerization, typically via Sonogashira cross-coupling reactions. This process allows for the creation of long, conjugated polymer chains that form the active layer in various organic electronic devices. The electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels, can be tuned by copolymerizing this compound with other monomers, leading to materials with tailored charge injection and transport characteristics.

Development of Conjugated Polymers for Charge Transport

Table 1: Charge Transport Properties of Representative Alkoxy-Substituted Conjugated Polymers

| Polymer System | Side Chain Structure | Highest Hole Mobility (cm²/V·s) |

|---|---|---|

| Isoindigo-based Polymer | Branched Alkyl | 3.62 |

| Isoindigo-based Polymer | Linear Alkyl | 1.06 |

| Diketopyrrolopyrrole-based Polymer | Extended Branching Alkyl | 12 |

This table presents data for various conjugated polymers to illustrate the impact of side-chain engineering on hole mobility. Specific data for a homopolymer of this compound is not available.

Strategies for Data-Driven Discovery of Organic Electronic Materials

The systematic variation of monomers like this compound is a key strategy in the data-driven discovery of new organic electronic materials. By creating libraries of polymers with different side chain lengths, branching patterns, and copolymer compositions, researchers can generate large datasets of material properties. High-throughput experimental and computational screening methods can then be used to identify structure-property relationships. This approach accelerates the discovery of novel materials with optimized performance for specific applications, such as high-mobility transistors or efficient solar cells.

Optical and Optoelectronic Materials

Polymers derived from this compound exhibit interesting optical and optoelectronic properties, making them suitable for applications in light-emitting diodes (OLEDs), sensors, and other photonic devices.

Luminescence and Fluorescence Properties of Derived Systems

Poly(p-phenylene ethynylene)s with alkoxy side chains are known for their strong luminescence. In dilute solutions, these polymers typically exhibit high photoluminescence (PL) quantum yields. For a series of poly(2,5-dialkoxy-p-phenyleneethynylene)s, PL quantum yields in solution were found to be as high as 0.86, largely independent of the specific alkoxy side chain. acs.org The emission color can be tuned by modifying the polymer backbone, for instance, by creating alternating copolymers. In the solid state, the PL quantum yield is highly dependent on the intermolecular arrangement of the polymer chains. More ordered, co-planar stacking can lead to the formation of non-emissive excimer states, which quenches fluorescence. Therefore, controlling the solid-state morphology is crucial for optimizing the performance of light-emitting devices.

Table 2: Photoluminescence Properties of Alkoxy-Substituted Poly(p-phenylene ethynylene)s (PPEs)

| Polymer | Solvent/State | Absorption Max (nm) | Emission Max (nm) | PL Quantum Yield (ηPL) |

|---|---|---|---|---|

| PPE with n-octyloxy side chains | Chloroform | 440 | 468 | 0.86 |

| PPE with n-octyloxy side chains | Thin Film | 455 | 520 | 0.36 |

| PPE with 2-ethylhexyloxy side chains | Chloroform | 440 | 468 | 0.85 |

| PPE with 2-ethylhexyloxy side chains | Thin Film | 450 | 485 | 0.25 |

This table provides representative data for PPEs with different alkoxy side chains to illustrate the typical photophysical properties of this class of polymers. acs.orgnih.gov

Chiroptical Properties for Circularly Polarized Luminescence (CPL)

To induce chiroptical properties, such as circularly polarized luminescence (CPL), in materials derived from this compound, chiral moieties must be incorporated. light-am.com This can be achieved in several ways:

Chiral Side Chains: Attaching chiral side chains to the polymer backbone can induce a helical conformation, leading to the emission of circularly polarized light.

Chiral Comonomers: Copolymerizing this compound with a chiral monomer can transfer chirality to the entire polymer chain.

Supramolecular Chirality: The self-assembly of polymer chains into chiral aggregates or liquid crystalline phases can also result in CPL.

The dissymmetry factor (g_lum) is a measure of the degree of circular polarization of the emitted light. For organic molecules and polymers, g_lum values typically range from 10⁻⁵ to 10⁻². The design of polymers with high quantum yields and large dissymmetry factors is a key area of research for applications in 3D displays, optical data storage, and spintronics. While specific CPL data for polymers derived from this compound are not available, the general principles of inducing chirality in conjugated polymers are well-established and applicable to this system.

Materials for Optical Information Storage and Signal Processing

The unique molecular architecture of this compound, featuring a rigid, linear π-conjugated core coupled with a flexible long-chain alkoxy group, positions it as a promising component in the design of advanced materials for optical information storage and signal processing. The core of its utility lies in the interplay between its liquid crystalline and photophysical properties.

Research into molecules with similar structures, such as oligo(p-phenyleneethynylene)s, has demonstrated that the linear, rigid nature of the phenylethynyl units facilitates strong intermolecular π-π stacking. This self-assembly into ordered structures is crucial for creating materials with anisotropic optical properties, a key requirement for many optical data storage and signal processing applications. The decyloxy chain in this compound further encourages the formation of liquid crystalline phases, which allows for the manipulation of the material's optical properties through external stimuli like electric or magnetic fields.

While direct application of this compound in these areas is still a subject of exploratory research, its derivatives and polymers have shown potential. For instance, disubstituted polyacetylenes derived from similar monomers exhibit lyotropic liquid crystallinity and luminescence. researchgate.net The ability to form such ordered, emissive materials is a foundational step toward creating media for holographic data storage or components for optical switches and modulators.

The incorporation of this compound into larger, cross-conjugated oligo(phenylene enynylene)s has been explored. researchgate.net While these specific oligomers showed limited electronic communication along the backbone, which might be a drawback for some signal processing applications, the study provides valuable insights into how the properties of the monomer unit translate to the performance of the larger system. researchgate.net The synthesis and characterization of such oligomers are critical steps in the bottom-up design of functional optical materials. researchgate.net

Table 1: Potential Optical Properties of this compound Based Materials

| Property | Relevance to Optical Applications | Research Findings on Analogous Systems |

| Liquid Crystallinity | Enables switching of optical states (birefringence, light scattering) for data storage and signal modulation. | Disubstituted polyacetylenes with long alkyl chains exhibit lyotropic liquid crystalline phases. researchgate.net |

| Photoluminescence | The basis for fluorescent data storage and optical sensing. | Oligo(phenyleneethynylene)s show tunable emission, with longer oligomers exhibiting red-shifted fluorescence. researchgate.net |

| Anisotropic Absorption/Emission | Allows for polarization-dependent reading and writing of information. | Alignment of similar conjugated molecules in liquid crystal phases leads to polarized light absorption and emission. |

| Non-linear Optical (NLO) Properties | Essential for applications in frequency conversion and all-optical signal processing. | Phenylacetylene-based structures are known to be scaffolds for materials with significant NLO responses. |

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the phenylacetylene (B144264) moiety makes this compound and its derivatives attractive candidates for the development of fluorescent probes and chemical sensors. The principle behind their function lies in the modulation of their fluorescence properties—such as intensity, wavelength, and lifetime—upon interaction with a specific analyte.

The electronic structure of this compound, with its electron-donating decyloxy group and the π-system of the phenylacetylene core, makes it sensitive to changes in its local environment. Perturbations caused by the binding of an analyte can alter the energy levels of the molecule's frontier orbitals, leading to a detectable change in its fluorescence.

While specific studies on this compound as a standalone fluorescent probe are not extensively documented, its role as a building block in more complex sensor systems is an active area of research. For example, oligo(p-phenyleneethynylene)s (OPEs), for which this compound is a monomer, have been successfully employed as highly sensitive fluorescent sensors for a variety of analytes, including explosives, metal ions, and biological molecules. The long alkoxy chains can also contribute to the formation of self-assembled structures like micelles or vesicles, which can create specific binding pockets for analytes and enhance sensing selectivity and sensitivity in aqueous environments. rsc.org

The mechanism of sensing often involves fluorescence quenching or enhancement. For instance, electron-deficient analytes can act as quenchers for the electron-rich phenylacetylene core, leading to a decrease in fluorescence intensity upon binding. Conversely, interaction with an analyte that restricts intramolecular rotations within the fluorophore can lead to aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), resulting in an increase in fluorescence. Polymers derived from similar monomers have been shown to exhibit aggregation-enhanced emission, a highly desirable characteristic for "turn-on" fluorescent sensors. researchgate.net

Table 2: Potential Sensing Applications and Mechanisms

| Analyte Class | Potential Sensing Mechanism | Relevant Research on Similar Compounds |

| Nitroaromatic Compounds (Explosives) | Fluorescence Quenching | Luminescent microporous organic polymers constructed from ethenylphenylbenzene units show efficient fluorescence quenching by picric acid. researchgate.net |

| Metal Ions | Chelation-induced Fluorescence Change | OPEs functionalized with specific binding sites show selective fluorescence responses to different metal ions. |

| Biomolecules | Binding-induced Conformational Changes | Self-assembled nanoparticles of OPE-containing amphiphiles have been used for cell imaging, demonstrating their potential in biological sensing. rsc.org |

| Physical Parameters (e.g., Temperature, Viscosity) | Environment-sensitive Emission (Solvatochromism) | The fluorescence of some organic molecules is sensitive to the polarity and viscosity of the surrounding medium. |

Future Research Directions and Outlook

Exploration of Novel Synthetic Strategies for Enhanced Compound Versatility

The primary route for the synthesis of 1-(decyloxy)-4-ethynylbenzene and similar alkoxy-substituted phenylacetylenes is the Sonogashira cross-coupling reaction. This well-established method typically involves the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl halide. In the case of this compound, this would involve the coupling of 1-bromo-4-(decyloxy)benzene with a protected acetylene (B1199291) source, followed by deprotection.

Future research will likely focus on refining and diversifying the synthetic pathways to this and related molecules. Key areas of exploration may include:

Development of more sustainable and efficient catalytic systems: This could involve the use of copper-free Sonogashira protocols to mitigate environmental concerns associated with copper. Research into novel ligands for the palladium catalyst could also lead to higher yields, lower catalyst loadings, and milder reaction conditions.

Alternative coupling methodologies: Investigating other cross-coupling reactions beyond the Sonogashira coupling could provide alternative synthetic routes with different functional group tolerances.

Late-stage functionalization: Developing methods to introduce or modify functional groups on the this compound molecule after its initial synthesis would significantly enhance its versatility as a building block for more complex structures.

Rational Design of Next-Generation Polymer Architectures and Composites

The ethynyl (B1212043) group in this compound makes it an excellent monomer for the synthesis of poly(phenylacetylene) (PPA) derivatives. The polymerization of substituted acetylenes can be achieved using various transition metal catalysts, with rhodium-based catalysts being particularly effective for producing stereoregular polymers. The resulting polymers possess a conjugated backbone, which imparts interesting electronic and optical properties.

The long decyloxy chain in this compound is expected to enhance the solubility and processability of the corresponding polymer, a significant advantage over unsubstituted polyacetylene which is notoriously insoluble and unstable. mdpi.com

Future research in this area will likely focus on:

Controlled polymerization techniques: The application of living polymerization methods to the synthesis of poly(this compound) would allow for precise control over molecular weight and dispersity, leading to materials with well-defined properties.

Block copolymers: The synthesis of block copolymers incorporating segments of poly(this compound) with other polymer blocks could lead to the formation of self-assembled nanostructures with tailored morphologies and functionalities.

Polymer composites: The incorporation of poly(this compound) into composite materials with inorganic nanoparticles or other polymers could result in materials with enhanced mechanical, thermal, or electronic properties.

Advanced Supramolecular Engineering for Tailored Functional Materials

The combination of the rigid aromatic core and the flexible alkoxy chain in this compound makes it an ideal candidate for use in supramolecular chemistry. The non-covalent interactions between these molecules, such as van der Waals forces and π-π stacking, can lead to the formation of ordered assemblies with unique properties.

The long alkyl chain can play a crucial role in directing the self-assembly process, potentially leading to the formation of liquid crystalline phases. The study of related alkoxy-substituted compounds suggests that the chain length can significantly influence the type of mesophase formed.

Future research directions in supramolecular engineering with this compound include:

Liquid crystal design: Systematic studies on the liquid crystalline behavior of this compound and its derivatives could lead to the development of new materials for display technologies and optical sensors.

Self-assembled monolayers (SAMs): The ethynyl group can be used to anchor the molecule to various surfaces, enabling the formation of highly ordered self-assembled monolayers with potential applications in surface modification and molecular electronics.

Organogels: The self-assembly of this compound in organic solvents could lead to the formation of organogels with stimuli-responsive properties.

Integration into Multi-Functional Hybrid Systems

The creation of hybrid materials that combine the properties of organic and inorganic components is a rapidly growing field of materials science. The versatile chemical nature of this compound makes it a suitable organic component for such systems.

The ethynyl group can serve as a reactive handle for covalent attachment to inorganic nanoparticles or surfaces, while the alkoxy-substituted phenyl ring can provide desirable optical or electronic properties.

Future research in this area could involve:

Functionalization of nanoparticles: Covalently attaching this compound to the surface of nanoparticles (e.g., gold, silica, quantum dots) could modify their solubility, stability, and electronic properties.

Hybrid organic-inorganic polymers: The co-polymerization of this compound with inorganic precursors through sol-gel processes could lead to the formation of novel hybrid polymers with enhanced thermal and mechanical stability.

Sensors: The integration of this compound into hybrid materials could be explored for the development of chemical sensors, where the interaction of an analyte with the organic component leads to a measurable change in the properties of the inorganic component.

Computational-Guided Discovery and Optimization of Organic Electronic Materials

Computational modeling and simulation are powerful tools for accelerating the discovery and optimization of new materials. Density functional theory (DFT) and other computational methods can be used to predict the electronic and optical properties of molecules like this compound and its derivatives before they are synthesized in the lab.

These computational studies can provide valuable insights into:

Structure-property relationships: By systematically varying the chemical structure of the molecule in silico, researchers can understand how changes in, for example, the length of the alkoxy chain or the introduction of other substituents, affect its electronic properties.

Molecular packing and charge transport: Simulations can predict how molecules of this compound will pack in the solid state, which is crucial for understanding and optimizing charge transport in organic electronic devices.

Design of new materials: Computational screening of virtual libraries of related compounds can identify promising candidates with desired properties for specific applications, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Q. What are the standard synthetic routes for preparing 1-(Decyloxy)-4-ethynylbenzene in laboratory settings?

A common method involves Sonogashira coupling between 4-decyloxyiodobenzene and trimethylsilylacetylene, followed by deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Purification via column chromatography (hexanes/DCM gradient) yields the product (~31% yield). Key characterization includes H NMR (e.g., δ 7.45 ppm for aromatic protons, δ 3.02 ppm for ethynyl H) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N/Ar) at 2–8°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions (stable in pH 5–9 aqueous solutions). Use PPE: nitrile gloves, safety goggles, and lab coats. Install local exhaust ventilation to minimize inhalation risks .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm aromatic/ethynyl protons and carbon environments (e.g., δ 70–80 ppm for sp-hybridized carbons) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (theoretical: ~274.4 g/mol).

- IR Spectroscopy : Peaks at ~2100 cm (C≡C stretch) and ~1250 cm (C-O-C ether linkage) .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

The ethynyl group enables Cu-/Pd-catalyzed alkyne-azide cycloadditions (CuAAC) or Sonogashira couplings, forming conjugated systems for materials science (e.g., liquid crystals, conductive polymers). Steric effects from the decyloxy chain may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh)) and elevated temperatures .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transport. The ethynyl group lowers LUMO energy, enhancing electron-accepting capacity. Solvent effects (PCM models) refine predictions for applications in optoelectronics .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Dose-Response Analysis : Validate cytotoxicity assays (e.g., MTT) across multiple cell lines to distinguish true activity from solvent artifacts.

- Metabolic Stability : Test in vitro liver microsomes to identify rapid degradation pathways that may skew IC values.

- Structural Analog Comparison : Compare with anthraquinone derivatives (e.g., 1-((4-(Decyloxy)phenyl)amino)anthraquinone) to isolate substituent-specific effects .

Q. What experimental strategies optimize enantioselective transformations involving this compound?

Chiral ligands (e.g., BINAP, Josiphos) in asymmetric hydrogenation or cyclopropanation reactions improve stereocontrol. Kinetic resolution via lipase-catalyzed acylations (e.g., CAL-B enzyme) separates enantiomers. Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.